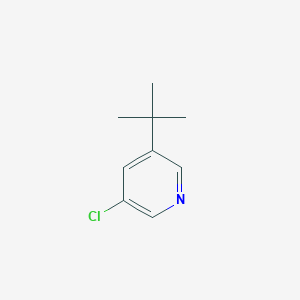
(1-(4-Iodo-2-nitrophenyl)pyrrolidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Iodo-2-nitrophenyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C11H14IN3O2 and a molecular weight of 347.15 g/mol . This compound features a pyrrolidine ring substituted with an iodo and nitro group on the phenyl ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of (1-(4-Iodo-2-nitrophenyl)pyrrolidin-3-yl)methanamine involves several stepsThe reaction conditions typically involve the use of specific oxidants and additives to ensure the selective formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
(1-(4-Iodo-2-nitrophenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The nitro group can be reduced to an amine group using common reducing agents.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
(1-(4-Iodo-2-nitrophenyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1-(4-Iodo-2-nitrophenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound for research in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to (1-(4-Iodo-2-nitrophenyl)pyrrolidin-3-yl)methanamine include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring but differ in their substituents, leading to different chemical and biological properties. The presence of the iodo and nitro groups in this compound makes it unique compared to these similar compounds .
Propriétés
Formule moléculaire |
C11H14IN3O2 |
|---|---|
Poids moléculaire |
347.15 g/mol |
Nom IUPAC |
[1-(4-iodo-2-nitrophenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H14IN3O2/c12-9-1-2-10(11(5-9)15(16)17)14-4-3-8(6-13)7-14/h1-2,5,8H,3-4,6-7,13H2 |
Clé InChI |
MHIBYNSFNXDRLX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)C2=C(C=C(C=C2)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)



![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)

![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
